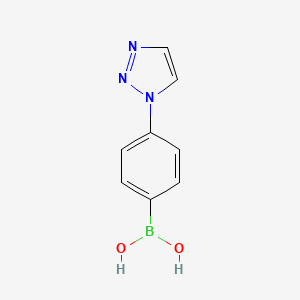

(4-(1H-1,2,3-Triazol-1-yl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

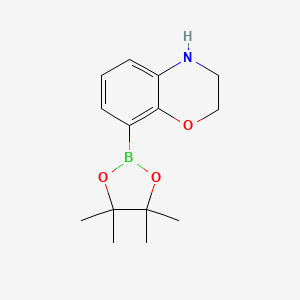

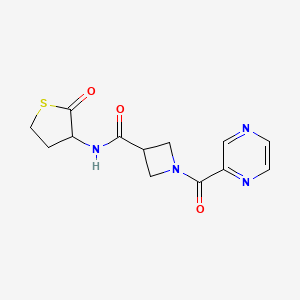

4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid is a compound that has been synthesized and studied for its potential applications in various fields . It is a type of 1,2,3-triazole, which are among the most studied five-membered heterocyclic compounds due to their broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of 4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid involves a series of reactions. A series of 1,4-disubstituted 1,2,3-triazoles with amide-hydroxyl functionality was synthesized from aliphatic alkynes and aromatic bromides in the presence of a catalytic amount of cellulose CuI nanoparticles . The final step of this series was Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis

The molecular structure of 4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid was established by NMR and MS analysis . The compounds were characterized by various analytical techniques: FTIR, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction . The “Click” chemistry involves the reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .Scientific Research Applications

Catalytic Applications

- Dehydrative Amidation Catalysis : 2,4-Bis(trifluoromethyl)phenylboronic acid demonstrates significant catalytic efficiency in dehydrative amidation between carboxylic acids and amines, hinting at the potential utility of phenylboronic acid derivatives in peptide synthesis (Wang, Lu, & Ishihara, 2018).

Antimicrobial Activity

- Anti-tuberculosis Derivatives : Triazole derivatives, including those related to phenylboronic acid, have shown promising antimicrobial activity against Mycobacterium tuberculosis, offering pathways for new therapeutic agents (Boechat et al., 2011).

Corrosion Inhibition

- Steel Corrosion Protection : Derivatives of 1,2,3-triazole, closely related to phenylboronic acid, have been utilized as effective corrosion inhibitors for mild steel in acidic environments, showcasing their potential in materials science and engineering (Bentiss et al., 2007).

Molecular Self-Assembly and Sensing

- Self-Assembled Nanorods for Biological Imaging : Phenylboronic acid functionalized pyrene derivatives have been synthesized for self-assembling into nanorods, which can be used for in situ two-photon imaging of cell surface sialic acids, indicating their significance in bioimaging and photodynamic therapy (Li & Liu, 2021).

Supramolecular Chemistry

- Supramolecular Assemblies for Sensing Applications : Phenylboronic acids have been utilized in the design and synthesis of supramolecular assemblies, demonstrating their utility in creating sensitive materials for detecting metal ions and nitroaromatic compounds (Pedireddi & Seethalekshmi, 2004).

Future Directions

The future directions for research on 4-(1H-1,2,3-Triazol-1-YL)phenylboronic acid could involve further exploration of its potential applications in various fields, such as its use as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Additionally, further studies could focus on understanding its mechanism of action and evaluating its safety and hazards.

Properties

IUPAC Name |

[4-(triazol-1-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BN3O2/c13-9(14)7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6,13-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDSXNDHLOAJHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2C=CN=N2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2653512.png)

![1-(benzenesulfonyl)-N'-[(1E)-(4-chlorophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2653519.png)

![2-(3-Methyl-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)pyridine](/img/structure/B2653520.png)

![2-[4-(Oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2653521.png)

![1-(3-(Allyloxy)phenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2653522.png)